1-(2-Amino-4-bromo-5-chlorophenyl)ethanone

Process chemistry Pharmaceutical intermediate synthesis Yield optimization

1-(2-Amino-5-bromo-4-chlorophenyl)ethanone (CAS 937816-91-6; synonym: 2'-amino-5'-bromo-4'-chloroacetophenone) is a dihalogenated 2-aminoacetophenone derivative with the molecular formula C₈H₇BrClNO and molecular weight 248.50 g/mol. The compound bears a primary amino group at the 2-position, a bromine at the 5-position, and a chlorine at the 4-position on the phenyl ring, with an acetyl group at the 1-position.

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
Cat. No. B11732601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-bromo-5-chlorophenyl)ethanone
Molecular FormulaC8H7BrClNO
Molecular Weight248.50 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1N)Br)Cl
InChIInChI=1S/C8H7BrClNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3
InChIKeyMCBDZPZTAOFJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-5-bromo-4-chlorophenyl)ethanone (CAS 937816-91-6) – Procurement-Relevant Compound Profile for Pharmaceutical Intermediate Sourcing


1-(2-Amino-5-bromo-4-chlorophenyl)ethanone (CAS 937816-91-6; synonym: 2'-amino-5'-bromo-4'-chloroacetophenone) is a dihalogenated 2-aminoacetophenone derivative with the molecular formula C₈H₇BrClNO and molecular weight 248.50 g/mol . The compound bears a primary amino group at the 2-position, a bromine at the 5-position, and a chlorine at the 4-position on the phenyl ring, with an acetyl group at the 1-position . It is explicitly classified as a pharmaceutical intermediate and is employed in organic synthesis as a building block for constructing more complex heterocyclic scaffolds [1]. Its computed LogP of 2.72, two H-bond acceptors, and one H-bond donor define its physicochemical profile relative to mono-halogenated or differently substituted analogs .

Why Generic Substitution of 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone with Mono-Halogen or Positional Isomer Analogs Fails in Regioselective Synthesis


Substituting 1-(2-amino-5-bromo-4-chlorophenyl)ethanone with a mono-halogen analog such as 2-amino-5-bromoacetophenone or 2-amino-4-chloroacetophenone eliminates the differential reactivity conferred by the dual-halogen pattern, which is critical for sequential cross-coupling or regioselective functionalization strategies [1]. The positional isomer bearing bromine at C4 and chlorine at C5 (CAS 1698027-12-1) yields an entirely different InChIKey (MCBDZPZTAOFJDL vs. CNACMPFJLFHELK) and distinct electronic distribution on the aromatic ring, altering nucleophilic aromatic substitution outcomes and metal-catalyzed coupling site-selectivity . Furthermore, the reported literature synthesis for this compound achieved only approximately 20% yield, making procurement from vendors employing the improved patented route (yield ≥ 93%) the only viable option for obtaining multi-gram quantities with acceptable purity [2].

Quantitative Procurement Evidence: 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone vs. Closest Analogs – Yield, Purity, and Regioselectivity Data


Synthetic Yield: Patented Route (93%) vs. Prior Literature Method (~20%) – 4.65-Fold Improvement

The patented preparation method (CN106966914A) for 1-(2-amino-5-bromo-4-chlorophenyl)ethanone achieves a final-step isolated yield of 93% with 97% HPLC purity in Embodiment 1, compared to the prior literature yield of approximately 20% for the same compound using conventional routes [1]. The three-step sequence proceeds via 5-bromo-4-chloro-2-aminobenzoic acid (step 1: 92% yield, 95% HPLC purity) and the Weinreb amide intermediate (step 2: 89% yield, 94% HPLC purity) before methyl lithium substitution delivers the target acetophenone [1]. Embodiment 2 using EDCI/HOBT coupling achieved 78% yield for the final step, still a 3.9-fold improvement over the prior art [1]. This establishes a reliable, scalable supply route absent in older literature methods.

Process chemistry Pharmaceutical intermediate synthesis Yield optimization

Purity Availability: 98% (Fluorochem) vs. 95% for Positional Isomer CAS 1698027-12-1

Commercially, 1-(2-amino-5-bromo-4-chlorophenyl)ethanone (CAS 937816-91-6) is available at 98% purity from Fluorochem Ltd. (Product F763434), with pricing at £73.00/100 mg and £122.00/250 mg . In contrast, the positional isomer 1-(2-amino-4-bromo-5-chlorophenyl)ethanone (CAS 1698027-12-1) is offered at a minimum purity specification of 95% by AKSci (Cat. 2236EF) and 97% by Leyan . The 98% purity specification of the target compound reduces the impurity burden in subsequent reactions, which is particularly important when the compound serves as a key intermediate in multi-step pharmaceutical syntheses where unidentified impurities can propagate into final active pharmaceutical ingredients.

Chemical procurement Purity specification Vendor comparison

Computed LogP Differentiation: 2.72 vs. Mono-Halogen 2-Aminoacetophenone Analogs

The computed LogP of 1-(2-amino-5-bromo-4-chlorophenyl)ethanone is 2.72 (ALOGPS or similar method, reported by Fluorochem) . While exact LogP values for the closest mono-halogen analogs are not reported by the same vendors under identical methodology, class-level inference from the Hansch-Leo fragment constant system indicates that the addition of a second halogen (Br, π = +0.86; Cl, π = +0.71) to a 2-aminoacetophenone scaffold (estimated LogP ~1.2 for 2-aminoacetophenone, MW 135.17) increases calculated LogP by approximately 1.5 log units [1]. This elevated lipophilicity directly impacts chromatographic retention behavior, membrane permeability predictions, and solvent partitioning during downstream synthesis, differentiating the dihalogenated compound from its mono-halogen precursors in both analytical and synthetic workflows.

Lipophilicity Physicochemical profiling Drug-likeness

Regioselective Halogenation Pattern: Br at C5 / Cl at C4 Confers Distinct Electronic Profile vs. Positional Isomer (Br at C4 / Cl at C5)

The substitution pattern of 1-(2-amino-5-bromo-4-chlorophenyl)ethanone (CAS 937816-91-6) places bromine para to the amino group (C5) and chlorine meta to the amino group (C4), as confirmed by ¹H NMR (400 MHz, CDCl₃) δ 7.90 (s, 1H, H-6), 6.79 (s, 1H, H-3), 6.32 (s, 2H, NH₂), 2.55 (s, 3H, CH₃) [1]. The positional isomer (CAS 1698027-12-1) has the halogen positions swapped (Br at C4 meta to NH₂, Cl at C5 para to NH₂), producing a different InChIKey (MCBDZPZTAOFJDL vs. CNACMPFJLFHELK) and distinct electronic environment . In palladium-catalyzed cross-coupling, the C-Br bond at the para position (C5 in the target compound) is more sterically accessible and electronically differentiated from the C-Cl bond than in the reversed isomer, enabling chemoselective sequential functionalization at the bromine site before engaging the chlorine [2].

Regioselectivity Cross-coupling reactivity Structure-activity relationship

GHS Hazard Profile: GHS07 (Warning) Classification vs. More Hazardous α-Haloacetophenone Analogs

1-(2-Amino-5-bromo-4-chlorophenyl)ethanone carries a GHS07 (Harmful/Irritant) classification with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is classified as 'Non Hazardous For Transport' . In contrast, structurally related α-bromoacetophenone derivatives such as 2-bromo-2'-chloroacetophenone (CAS 5000-66-8) carry acute oral toxicity and skin corrosion/eye damage classifications, necessitating more stringent handling protocols and specialized storage . The absence of a reactive α-halo ketone moiety in the target compound (bromine and chlorine are on the aromatic ring, not on the α-carbon) eliminates the lachrymatory and alkylating hazards associated with phenacyl halides, reducing occupational exposure risk during weighing, dissolution, and reaction setup.

Safety assessment Laboratory handling Regulatory compliance

Patent-Backed Pharmaceutical Intermediate Status Confers Supply Chain Continuity Assurance

Chinese patent CN106966914A, granted in 2017 and assigned to Chemshuttle, explicitly designates 5-bromo-4-chloro-2-aminoacetophenone (synonym of CAS 937816-91-6) as a pharmaceutical intermediate and provides a complete, reproducible synthetic protocol with three demonstrated embodiments [1]. The patent addresses specific prior art problems: low yield (~20%), highly corrosive reagents, high reaction temperatures, and complicated product purification [1]. The granted patent status and explicit pharmaceutical intermediate designation provide procurement officers with assurance of: (a) a defined, legal synthesis route; (b) documented quality parameters (HPLC purity specifications across all steps); and (c) a commercial vendor (Chemshuttle) with demonstrated manufacturing capability . In contrast, the positional isomer CAS 1698027-12-1 lacks a dedicated preparation patent and is supplied primarily from research-scale vendors without documented process validation.

Pharmaceutical intermediate Patent protection Supply chain

Priority Application Scenarios for 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone Based on Verified Differentiation Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Chemoselective Sequential Cross-Coupling

The Br at C5 (para to NH₂) and Cl at C4 (meta to NH₂) pattern, confirmed by ¹H NMR in patent CN106966914A, enables chemoselective palladium-catalyzed functionalization: the C-Br bond undergoes oxidative addition preferentially due to lower bond dissociation energy and greater steric accessibility at the para position, while the C-Cl bond remains intact for a subsequent coupling step [1]. This regioselective advantage is unavailable in the positional isomer (CAS 1698027-12-1) where the bromine occupies the sterically hindered meta position. Medicinal chemistry groups constructing focused heterocyclic libraries (quinolines, benzodiazepines, quinazolinones) from this scaffold should prioritize CAS 937816-91-6 over the positional isomer for predictable, high-yielding sequential diversification.

Scale-Up Procurement for Preclinical Candidate Development

The 93% isolated yield (97% content) demonstrated in Embodiment 1 of patent CN106966914A represents a 4.65-fold improvement over the prior literature yield of ~20% [1]. For a preclinical program requiring 50 grams of intermediate, the patented route would require approximately 54 grams of the Weinreb amide precursor, whereas the literature route would require approximately 250 grams of the same precursor—a 4.6-fold difference in raw material cost. Procurement officers should verify that suppliers are using the patented route (evidenced by lot-specific HPLC purity ≥97%) rather than the low-yielding literature method, as this directly impacts delivered cost per gram and batch-to-batch consistency at scale.

Chromatographic Method Development Leveraging the Predictably Higher LogP (2.72)

The computed LogP of 2.72 (reported by Fluorochem) provides a predictable reversed-phase HPLC retention window that is approximately 1.5 log units higher than unsubstituted 2-aminoacetophenone [1]. Analytical chemists developing purity methods for reaction monitoring can expect baseline separation of this intermediate from more polar starting materials (4-chloro-2-aminobenzoic acid, estimated LogP ~1.5) on standard C18 columns using acetonitrile/water gradients, simplifying method development and reducing reliance on expensive specialty columns. This predictable chromatographic behavior is a direct consequence of the dual-halogen substitution pattern.

Laboratories with Standard (Non-Specialized) Hazard Containment Infrastructure

The GHS07 (Warning) classification with no corrosive or acute toxicity pictograms [1] makes this compound suitable for procurement by academic and industrial laboratories operating with standard chemical fume hoods and basic personal protective equipment, without requiring specialized ventilation, gas-tight enclosures, or enhanced respiratory protection. This is in marked contrast to α-haloacetophenone analogs that require GHS05/GHS06-rated containment. For laboratories assessing the total cost of compound acquisition—including handling infrastructure, waste disposal, and occupational health monitoring—the milder hazard profile of 1-(2-amino-5-bromo-4-chlorophenyl)ethanone represents a quantifiable operational cost advantage relative to more hazardous halo-ketone alternatives.

Quote Request

Request a Quote for 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.